N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, making it a significant structure in medicinal chemistry .
Properties
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-19(15-18-11-7-8-14-21(18)24-22)16-25(20-12-5-2-6-13-20)23(27)17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSWRJJSPGIKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide typically involves the condensation of 2-hydroxyquinoline-3-carbaldehyde with N-phenylbenzamide under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . In industry, it is used in the production of dyes, catalysts, and materials .
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit the activity of certain enzymes or receptors, leading to the desired biological effect . The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide can be compared with other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide . While these compounds share a similar quinoline core, they differ in their substituents and, consequently, their biological activities and applications . The unique structure of this compound allows it to exhibit distinct properties and activities compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
